molecular formula C8H16N2O B1268245 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol CAS No. 39753-73-6

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B1268245
M. Wt: 156.23 g/mol
InChI Key: VXXZDYKJAPNRPX-UHFFFAOYSA-N
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Patent
US05849929

Procedure details

1.5 g (0.01 mole) of 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl prepared as described in either of Examples 4 and 5 was solved in 10 ml methanol and treated with 1.5 ml (0.03 mole) of hydrazine or hydrazine-hydrate at ambient temperature. This solution was stored for 12 hours and over this period the methanol evaporated and the color of the solution disappeared. The partly crystallized residue was stirred with acetone and the colorless crystals were filtered and rinsed with acetone. 1.32 g of the isolated crystals with a yield of 88% were crystallized from ethyl acetate producing 1-hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline having a melting point of 127°-128° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:9])([CH3:8])[N+:5](=[O:6])[C:4]([CH3:11])([CH3:10])[N:3]=1.NN.O.NN>CO>[OH:6][N:5]1[C:7]([CH3:9])([CH3:8])[C:2]([CH3:1])=[N:3][C:4]1([CH3:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=NC([N+](=O)C1(C)C)(C)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The partly crystallized residue was stirred with acetone
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol evaporated
FILTRATION
Type
FILTRATION
Details
the colorless crystals were filtered
WASH
Type
WASH
Details
rinsed with acetone
CUSTOM
Type
CUSTOM
Details
1.32 g of the isolated crystals with a yield of 88% were crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ON1C(N=C(C1(C)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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